Cell Attachment: PHSRN (Containing His-Ser-Arg) vs. Scrambled HRPSN — Sequence-Specific Integrin Engagement
In a rigorously controlled self-assembled monolayer (SAM) model system, the PHSRN peptide—whose core tripeptide is His-Ser-Arg—supported efficient attachment of baby hamster kidney (BHK) cells and 3T3 Swiss fibroblasts at a level comparable to the canonical RGD adhesion peptide, whereas the scrambled sequence HRPSN failed entirely to support cell attachment [1]. This binary outcome establishes that the linear His-Ser-Arg order, not merely the presence of His, Ser, and Arg residues, is the structural determinant of integrin-mediated cell adhesion.
| Evidence Dimension | Cell attachment on peptide-presenting self-assembled monolayers |
|---|---|
| Target Compound Data | PHSRN (Pro-His-Ser-Arg-Asn): efficient attachment of BHK and 3T3 cells, comparable to RGD-presenting substrates. |
| Comparator Or Baseline | HRPSN (scrambled sequence, His-Arg-Pro-Ser-Asn): no cell attachment observed. |
| Quantified Difference | Qualitative binary outcome: attachment vs. no attachment. Cell spreading on PHSRN was substantial though lower than on RGD; HRPSN produced zero attachment. |
| Conditions | Self-assembled monolayers of alkanethiolates on gold presenting peptide ligands mixed with tri(ethylene glycol) groups to prevent non-specific binding; BHK and 3T3 cell lines [1]. |
Why This Matters
This provides definitive, publication-grade evidence that the His-Ser-Arg sequence order is functionally non-redundant: scrambled analogues are biologically inert in the integrin adhesion context, making correct sequence procurement essential for any cell adhesion or biomaterial study.
- [1] Feng Y, Mrksich M. The synergy peptide PHSRN and the adhesion peptide RGD mediate cell adhesion through a common mechanism. Biochemistry. 2004;43(50):15811-15821. doi:10.1021/bi049174+. View Source
